![molecular formula C22H21ClFN3O3 B2615497 1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine CAS No. 497060-57-8](/img/structure/B2615497.png)
1-[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-4-(2-methoxyphenyl)piperazine
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Overview
Description
The compound is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and can be found in a variety of drugs .
Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including reactions with acids and bases, and can participate in various organic reactions .Scientific Research Applications
- The compound exhibits promising anticancer activity. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistic studies focus on its interactions with cellular targets, such as kinases or DNA repair enzymes .
- Investigations into the compound’s antimicrobial potential have revealed activity against bacteria, fungi, and even drug-resistant strains. Researchers study its mode of action, potential synergies with existing antibiotics, and its impact on microbial biofilms .
- The compound’s piperazine moiety suggests potential neuroprotective effects. Studies explore its impact on neurotransmitter systems, neuroinflammation, and neurodegenerative diseases. Researchers aim to develop novel therapies for conditions like Alzheimer’s and Parkinson’s .
- Researchers investigate the compound’s ability to modulate inflammatory pathways. It may inhibit pro-inflammatory cytokines or regulate immune responses. Insights from these studies could lead to new anti-inflammatory drugs .
- The compound’s oxazole ring system has attracted interest in cardiovascular research. Investigations focus on its effects on blood vessels, platelet aggregation, and cardiac function. Potential applications include managing hypertension or preventing thrombosis .
- Computational studies explore the compound’s binding interactions with specific protein targets. Researchers use molecular docking and dynamics simulations to design derivatives with improved properties. These efforts contribute to rational drug design .
Anticancer Properties
Antimicrobial Applications
Neurological Disorders
Anti-inflammatory Activity
Cardiovascular Applications
Chemical Biology and Drug Design
Safety and Hazards
properties
IUPAC Name |
[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O3/c1-14-19(21(25-30-14)20-15(23)6-5-7-16(20)24)22(28)27-12-10-26(11-13-27)17-8-3-4-9-18(17)29-2/h3-9H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQQQIDMUZUMOGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)F)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101326290 |
Source
|
Record name | [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
52.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49827217 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-(2-Chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
CAS RN |
497060-57-8 |
Source
|
Record name | [3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101326290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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